6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to the triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene family, characterized by a fused polycyclic core with nitrogen heteroatoms. Key structural features include:
- 11-methyl substituent: Introduces steric effects and modulates electronic properties.
- 7-(2-phenylethyl) side chain: Enhances lipophilicity and may influence receptor binding via aromatic interactions.
Structural characterization would employ crystallographic tools like SHELXL or SIR97 for refinement .
Properties
CAS No. |
573975-62-9 |
|---|---|
Molecular Formula |
C27H30N6O3 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O3/c1-19-6-5-11-33-24(19)30-25-22(27(33)35)18-21(26(34)29-10-13-31-14-16-36-17-15-31)23(28)32(25)12-9-20-7-3-2-4-8-20/h2-8,11,18,28H,9-10,12-17H2,1H3,(H,29,34) |
InChI Key |
SDINGFXVXNJCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-322764 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes and reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
WAY-322764 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-322764 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its antibacterial properties and its potential use in treating bacterial infections.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antibacterial agent.
Industry: It is used in the production of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of WAY-322764 involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and cell death. The molecular targets and pathways involved include the inhibition of essential bacterial enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 11-methyl group in the target compound may stabilize the imino moiety via steric shielding, whereas its absence in CAS 867136-78-5 could increase conformational flexibility.
- Synthetic Complexity : Morpholine-containing side chains are common across analogs, suggesting standardized coupling strategies .
Computational Similarity Assessment
Using chemoinformatic tools, structural similarity can be quantified via binary fingerprints and coefficients like Tanimoto (commonly used) or Dice (sensitive to shared features). For example:
- Target vs. CAS 867136-78-5 : High similarity (~0.85 Tanimoto) due to shared triazatricyclo core and morpholine side chain, but divergence at R7/R11 lowers the score .
- Target vs. Benzothiazol-spiro derivatives : Lower similarity (~0.40–0.50 Tanimoto) due to distinct core and substituent classes .
Crystallographic and Conformational Insights
Crystallographic software (e.g., SHELX, ORTEP-3) enables precise determination of bond angles, torsion angles, and packing arrangements:
Biological Activity
The compound 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.5 g/mol . The structure includes multiple functional groups such as imino and morpholine moieties which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H28N6O3/c1-14(2)28-19(23)16(21(29)24-6-7-26-8-10-31-11-9-26)12-17-20(28)25-18-5-4-15(3)13-27(18)22(17)30/h4-5,12-14,23H,6-11H2,1-3H3,(H,24,29) |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in various cellular processes. The presence of the morpholine group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors that play roles in signal transduction.
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : It has shown potential against various bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a related triazatricyclo compound's effect on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.
Study 2: Antimicrobial Testing
In another research published in Pharmaceutical Biology, derivatives of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 3: Anti-inflammatory Mechanisms
A recent investigation assessed the anti-inflammatory properties of similar compounds through in vivo models and demonstrated a decrease in inflammatory markers after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
